molecular formula C21H18F3N5O2 B2978467 2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1260989-82-9

2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

カタログ番号 B2978467
CAS番号: 1260989-82-9
分子量: 429.403
InChIキー: PAEKNTDZKZHABL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups and rings, including a triazoloquinoxaline ring and a trifluoromethylphenyl group. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .

科学的研究の応用

Synthesis and Structural Analysis

One area of focus has been on the diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, employing a Ugi four-component reaction. This methodology facilitates the rapid access to complex fused tricyclic scaffolds, showcasing the compound's versatility in creating structurally varied molecules for further exploration (An et al., 2017).

Pharmacological Applications

The triazoloquinoxaline derivatives have been investigated for their potential in various pharmacological areas. For instance, studies have demonstrated their efficacy as antiallergic agents by inhibiting antigen-induced histamine release and IgE-mediated passive cutaneous anaphylaxis, underscoring their potential in allergy treatment (Loev et al., 1985). Another research avenue has explored their use as positive inotropic agents, with certain derivatives showing significant activity in enhancing left atrium stroke volume in rabbit heart preparations, hinting at their utility in cardiovascular therapies (Zhang et al., 2008).

Neuropharmacology

Derivatives of this compound have also been synthesized to study their potential as rapid-onset antidepressants, with a focus on their interaction with adenosine receptors. Certain derivatives show promise as novel and potent adenosine receptor antagonists, offering insights into the design of rapid-acting antidepressant medications (Sarges et al., 1990).

Anticonvulsant Properties

Research into the anticonvulsant properties of [1,2,4]Triazolo[4,3-a]quinoxaline derivatives has yielded compounds with significant efficacy in controlling convulsions, indicating their potential application in the management of seizure disorders (Alswah et al., 2013).

Molecular Modeling and Antagonistic Activity

The compound's derivatives have been utilized in the design of selective human A3 adenosine receptor antagonists, integrating molecular modeling and biological evaluation to refine antagonist profiles for therapeutic use (Catarzi et al., 2005).

作用機序

Target of Action

The primary targets of 2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide are currently unknown

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide are currently unknown . These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

The action, efficacy, and stability of 2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide could be influenced by various environmental factors . These could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external environmental factors.

特性

IUPAC Name

2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5O2/c1-12(2)18-26-27-19-20(31)28(15-8-3-4-9-16(15)29(18)19)11-17(30)25-14-7-5-6-13(10-14)21(22,23)24/h3-10,12H,11H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEKNTDZKZHABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。